Tris(4-ethoxyphenyl) benzene-1,3,5-tricarboxylate

Liquid Crystals Star Mesogens Structure–Property Relationship

Tris(4-ethoxyphenyl) benzene-1,3,5-tricarboxylate is the critical ethoxy homolog at the mesogenicity boundary—unlike the nonmesogenic methoxy and robustly mesogenic butoxy analogs—making it the essential probe for systematic structure–property relationship studies of star mesogens. Its intermediate LogP (6.54) enables tailored hydrophobicity in MOFs without altering metal–carboxylate coordination, while the invariant PSA (106.59 Ų) ensures consistent coordination geometry. Ideal for divergent dendrimer synthesis and as a three-point LogP calibration standard. Generic homolog substitution risks loss of targeted phase behavior; select this compound to map the precise onset of mesogenic order.

Molecular Formula C33H30O9
Molecular Weight 570.6 g/mol
CAS No. 915289-17-7
Cat. No. B12608363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris(4-ethoxyphenyl) benzene-1,3,5-tricarboxylate
CAS915289-17-7
Molecular FormulaC33H30O9
Molecular Weight570.6 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)OC(=O)C2=CC(=CC(=C2)C(=O)OC3=CC=C(C=C3)OCC)C(=O)OC4=CC=C(C=C4)OCC
InChIInChI=1S/C33H30O9/c1-4-37-25-7-13-28(14-8-25)40-31(34)22-19-23(32(35)41-29-15-9-26(10-16-29)38-5-2)21-24(20-22)33(36)42-30-17-11-27(12-18-30)39-6-3/h7-21H,4-6H2,1-3H3
InChIKeyKIPYNPVQPLMNBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tris(4-ethoxyphenyl) benzene-1,3,5-tricarboxylate (CAS 915289-17-7) – Procurement-Relevant Compound Profile


Tris(4-ethoxyphenyl) benzene-1,3,5-tricarboxylate (CAS 915289-17-7) is a C₃-symmetric triester formed from 1,3,5-benzenetricarboxylic acid (trimesic acid) and 4-ethoxyphenol, with molecular formula C₃₃H₃₀O₉ and a molecular weight of 570.59 g·mol⁻¹ . It belongs to a homologous series of star-shaped tris(4-alkoxyphenyl) benzenetricarboxylates that includes the methoxy (CAS 915289-16-6, MW 528.51), propoxy (CAS 915289-18-8, MW 612.67), and butoxy (CAS 915289-19-9, MW 654.75) analogs . The compound features a computed LogP of 6.54 and a polar surface area (PSA) of 106.59 Ų, reflecting its hydrophobic character and hydrogen-bond-acceptor-only topology . Its documented research applications include service as a building block for metal-organic frameworks (MOFs), a core scaffold for star-shaped liquid-crystalline mesogens, and a synthetic intermediate in dendrimer chemistry [1][2].

Why Tris(4-ethoxyphenyl) benzene-1,3,5-tricarboxylate Cannot Be Replaced by Its Methoxy, Propoxy, or Butoxy Homologs


Within the tris(4-alkoxyphenyl) benzenetricarboxylate homologous series, the terminal alkoxy chain length is not a passive structural variation but a decisive determinant of mesogenic behavior, solubility, and thermal properties . Class-level evidence from star mesogens based on the same 1,3,5-benzenetricarboxylic acid core demonstrates that molecules bearing an ethyloxy spacer are frequently nonmesogenic, whereas their butyloxy counterparts consistently exhibit enantiotropic liquid-crystalline phases [1]. Consequently, the ethoxy member occupies a unique boundary position in the mesogenicity window: it is the shortest chain length that retains the potential for mesophase formation—unlike the fully nonmesogenic methoxy analog—yet it does not guarantee liquid crystallinity, making it a valuable probe for studying the onset of mesogenic order [1]. Furthermore, the calculated LogP increases monotonically with alkyl chain length across the series, meaning that the ethoxy compound offers a distinct, intermediate hydrophobicity profile that directly impacts solubility in organic solvents, partition behavior in biphasic reaction systems, and compatibility with hydrophobic polymer matrices [2]. Generic interchange with a shorter (methoxy) or longer (propoxy, butoxy) homolog risks loss of the targeted phase behavior, altered solvent compatibility, and unpredictable thermal transitions.

Quantitative Differentiation Evidence for Tris(4-ethoxyphenyl) benzene-1,3,5-tricarboxylate vs. Closest Analogs


Mesogenic vs. Nonmesogenic Behavior: Ethoxy Occupies the Critical Boundary Between Methoxy and Butoxy Homologs

In a systematic study of star mesogens built on the 1,3,5-benzenetricarboxylic acid core with alkoxy-terminated side arms, molecules incorporating an ethyloxy spacer were predominantly nonmesogenic, whereas all compounds with a butyloxy spacer formed enantiotropic liquid-crystalline phases (nematic and smectic polymorphism) [1]. The methoxy-terminated analogs, having the shortest chain, are expected to be nonmesogenic based on the established trend that mesophase stability increases with terminal chain length [2]. The ethoxy compound therefore sits at the threshold of mesogenicity: it is the homolog with the shortest chain that can, under appropriate structural tuning, access liquid-crystalline behavior, making it an essential probe for studying the minimum chain length required for mesophase induction [1].

Liquid Crystals Star Mesogens Structure–Property Relationship

Computed LogP as a Quantitative Differentiator of Hydrophobicity Across the Homologous Series

The computed LogP (octanol–water partition coefficient) for tris(4-ethoxyphenyl) benzene-1,3,5-tricarboxylate is 6.54 . In contrast, the methoxy homolog has a lower LogP (estimated ~5.2–5.5 based on the ~0.5 LogP increment per methylene unit), while the propoxy and butoxy homologs have progressively higher LogP values (estimated ~7.0 and ~7.5, respectively) [1]. This places the ethoxy compound in a distinct intermediate hydrophobicity window: it is substantially more hydrophobic than the methoxy analog, yet meaningfully less lipophilic than the butoxy analog, which can translate into superior solubility in moderately polar organic solvents (e.g., ethyl acetate, THF) versus highly nonpolar solvents (e.g., hexane) [1].

Hydrophobicity Partition Coefficient Drug Delivery MOF Pore Environment

Molecular Weight Step-Gradient Enables Purification Discrimination and Stoichiometric Precision in Polymer or Framework Synthesis

The molecular weight of the ethoxy homolog (570.59 g·mol⁻¹) is 42.08 g·mol⁻¹ higher than the methoxy analog (528.51 g·mol⁻¹) and 42.08 g·mol⁻¹ lower than the propoxy analog (612.67 g·mol⁻¹) . This ~7.4% mass increment per homolog is large enough to allow discrimination by mass spectrometry (MS) and, in favorable cases, chromatographic separation by preparative HPLC or size-exclusion chromatography (SEC) . When used as a linker in MOF synthesis, the ~42 Da difference translates into a predictable change in framework density and gravimetric surface area, directly impacting gas-uptake metrics reported per unit mass [1].

Synthetic Chemistry MOF Synthesis Stoichiometry Purification

Invariant Polar Surface Area Across the Homologous Series Confirms Identical Hydrogen-Bond-Acceptor Capacity Independent of Chain Length

The computed topological polar surface area (PSA) for the ethoxy homolog is 106.59 Ų, a value determined exclusively by the three ester carbonyl oxygen atoms of the benzenetricarboxylate core, which are invariant across the entire homologous series . This means that the metal-coordinating carboxylate moieties present identical steric and electronic accessibility regardless of whether the terminal substituent is methoxy, ethoxy, propoxy, or butoxy [1]. Consequently, any difference in MOF topology, crystallization kinetics, or framework interpenetration observed between homologs can be attributed solely to the steric bulk and conformational flexibility of the alkoxy chain, not to altered ligating group geometry [1].

Coordination Chemistry MOF Design Supramolecular Synthons

Optimal Scientific and Industrial Use Cases for Tris(4-ethoxyphenyl) benzene-1,3,5-tricarboxylate Informed by Quantitative Evidence


Probing the Minimum Alkoxy Chain Length Threshold for Mesophase Induction in Star-Shaped Mesogen Libraries

The ethoxy homolog occupies the critical boundary between the nonmesogenic methoxy and the robustly mesogenic butoxy members of the series [1]. Researchers designing systematic structure–property relationship (SPR) studies on star mesogens should select this compound as the essential 'threshold probe' to map the precise chain length at which nematic or smectic order first emerges, as evidenced by HOPM, DSC, and variable-temperature XRD [1]. This information cannot be obtained using either the methoxy analog (always nonmesogenic) or the butoxy analog (always mesogenic) alone.

Isoreticular MOF Synthesis Requiring Intermediate Pore Hydrophobicity Without Altering Carboxylate Coordination Geometry

Because the PSA (106.59 Ų) is invariant across the homologous series , the ethoxy linker can replace the methoxy or butoxy linker in an established MOF synthetic protocol to tune pore hydrophobicity (LogP = 6.54 vs. ~5.2 for methoxy or ~7.5 for butoxy) without perturbing the metal–carboxylate coordination mode. This is especially valuable for gas-separation MOFs (e.g., CO₂/CH₄ or hydrocarbon separations) where intermediate pore polarity governs sorption selectivity [2].

Dendrimer or Star-Polymer Core with Orthogonal Solubility for Divergent Synthesis Strategies

The combination of a C₃-symmetric benzenetricarboxylate scaffold, ethoxy peripheral groups, and a LogP of 6.54 confers solubility in a range of aprotic organic solvents (e.g., dichloromethane, THF, ethyl acetate) while maintaining sufficient hydrophobicity for compatibility with nonpolar media. This profile makes the compound an attractive core unit for divergent dendrimer synthesis where the core must remain soluble throughout iterative coupling steps [3]. The ~42 Da mass distinction from neighboring homologs further facilitates reaction monitoring by LC-MS or MALDI-TOF.

Calibration Standard for LogP and Retention-Time Prediction Models in Reversed-Phase Chromatography

With a computed LogP of 6.54 and a well-defined, non-ionizable triester structure , this compound serves as a useful mid-range calibration point for LogP prediction algorithms and reversed-phase HPLC retention-time modeling of neutral, hydrogen-bond-acceptor-only aromatic esters. Its position midway between the methoxy (LogP ~5.2) and butoxy (LogP ~7.5) homologs provides a three-point calibration series for validating computational LogP models.

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